3-(2-fluorophenyl)-N-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(2-FLUOROPHENYL)-N~4~-METHYL-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FLUOROPHENYL)-N~4~-METHYL-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Formation of the Pyridine Ring: This can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Final Coupling Reaction: The final step involves coupling the isoxazole and pyridine rings through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-FLUOROPHENYL)-N~4~-METHYL-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(2-FLUOROPHENYL)-N~4~-METHYL-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-FLUOROPHENYL)-N~4~-METHYL-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-FLUOROPHENYL)-N-(2-METHYLPYRAZOL-3-YL)-6-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- 5-ETHOXYMETHYL-7-FLUORO-3-OXO-1,2,3,5-TETRAHYDROBENZO[4,5]IMIDAZO[1,2-A]PYRIDINE-4-N-(2-FLUOROPHENYL)CARBOXAMIDE
Uniqueness
3-(2-FLUOROPHENYL)-N~4~-METHYL-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the fluorophenyl and phenyl groups attached to the isoxazolo[5,4-b]pyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H14FN3O2 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14FN3O2/c1-22-19(25)14-11-16(12-7-3-2-4-8-12)23-20-17(14)18(24-26-20)13-9-5-6-10-15(13)21/h2-11H,1H3,(H,22,25) |
InChI Key |
BXWYIPFIIWNSIN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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